1-Amino-3-(5-chloro-2-methoxyphenyl)propan-2-ol
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Overview
Description
1-Amino-3-(5-chloro-2-methoxyphenyl)propan-2-ol is an organic compound that features a unique combination of functional groups, including an amino group, a chloro-substituted aromatic ring, and a methoxy group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-(5-chloro-2-methoxyphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 5-chloro-2-methoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the corresponding amine. The final step involves the reduction of the nitro group to an amino group, typically using catalytic hydrogenation .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(5-chloro-2-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.
Scientific Research Applications
1-Amino-3-(5-chloro-2-methoxyphenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as a building block for advanced materials
Mechanism of Action
The mechanism of action of 1-Amino-3-(5-chloro-2-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
1-Amino-3-(4-methoxyphenyl)propan-2-ol: Lacks the chloro substituent, resulting in different chemical and biological properties.
1-Amino-3-(5-chloro-2-hydroxyphenyl)propan-2-ol: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and solubility.
1-Amino-3-(5-chloro-2-methylphenyl)propan-2-ol: Features a methyl group instead of a methoxy group, altering its steric and electronic properties.
Uniqueness: 1-Amino-3-(5-chloro-2-methoxyphenyl)propan-2-ol is unique due to the presence of both chloro and methoxy substituents on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H14ClNO2 |
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Molecular Weight |
215.67 g/mol |
IUPAC Name |
1-amino-3-(5-chloro-2-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO2/c1-14-10-3-2-8(11)4-7(10)5-9(13)6-12/h2-4,9,13H,5-6,12H2,1H3 |
InChI Key |
LIZODXDBDZFHQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CC(CN)O |
Origin of Product |
United States |
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